2-Amino-5-iodo-4-methoxybenzoic acid
Overview
Description
2-Amino-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid typically involves the iodination of 2-Amino-4-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-4-methoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition processes. The amino and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Amino-5-methoxybenzoic acid:
2-Amino-5-iodobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.
Uniqueness
2-Amino-5-iodo-4-methoxybenzoic acid is unique due to the presence of both the iodine and methoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and interaction with biological molecules.
Properties
IUPAC Name |
2-amino-5-iodo-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNGMLFIVTCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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